molecular formula C11H11N3O2 B015025 6-Amino-1-benzyluracil CAS No. 41862-11-7

6-Amino-1-benzyluracil

Cat. No. B015025
Key on ui cas rn: 41862-11-7
M. Wt: 217.22 g/mol
InChI Key: QMKJOZVQZBJSEC-UHFFFAOYSA-N
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Patent
US07435740B2

Procedure details

A mixture of benzylurea (33.3 mmol), 2-cyanoacetic acid (36.63 mmol) and Ac2O (20 mL) was heated at 75-80° C. for 2 hours. After cooling to room temperature, 30 mL of Et2O was added and the resultant suspension was stirred for 1 h. The solid intermediate was filtered, suspended in a mixture of water (30 mL) and ethanol (15 mL) and heated at 80-85° C. 5 mL of 10% NaOH were slowly added. After 30 minutes, the reaction mixture was concentrated, acidified with 10% HCl and the precipitate collected by filtration (Yellow solid. Yield 70-80%).
Quantity
33.3 mmol
Type
reactant
Reaction Step One
Quantity
36.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH2:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]([CH2:14][C:15](O)=[O:16])#[N:13].CC(OC(C)=O)=O>CCOCC>[CH2:1]([N:8]1[C:12]([NH2:13])=[CH:14][C:15](=[O:16])[NH:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
33.3 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N
Name
Quantity
36.63 mmol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solid intermediate was filtered
ADDITION
Type
ADDITION
Details
suspended in a mixture of water (30 mL) and ethanol (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80-85° C
ADDITION
Type
ADDITION
Details
5 mL of 10% NaOH were slowly added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration (Yellow solid. Yield 70-80%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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